molecular formula C55H97N15O12S2 B115257 Endotoxin inhibitor CAS No. 147396-10-9

Endotoxin inhibitor

Katalognummer: B115257
CAS-Nummer: 147396-10-9
Molekulargewicht: 1224.6 g/mol
InChI-Schlüssel: ZMJQAGFRHOLBKF-IYXJEWLDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Endotoxin inhibitors are compounds designed to neutralize or inhibit the effects of endotoxins, which are toxic components of the outer membrane of Gram-negative bacteriaEndotoxin inhibitors play a crucial role in mitigating these harmful effects by targeting and neutralizing endotoxins, thereby preventing the activation of inflammatory pathways .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of endotoxin inhibitors often involves complex organic synthesis techniques. One common approach is the modification of natural peptides to enhance their binding affinity to endotoxins. For instance, antimicrobial peptides can be chemically modified to improve their interaction with lipopolysaccharides .

Industrial Production Methods: Industrial production of endotoxin inhibitors typically involves recombinant DNA technology. This method allows for the mass production of peptides and proteins that can act as endotoxin inhibitors. The process includes the insertion of the gene encoding the desired peptide into a suitable expression system, followed by fermentation, purification, and formulation .

Analyse Chemischer Reaktionen

Mechanisms of Endotoxin Neutralization

Endotoxin inhibitors function through distinct biochemical pathways:

  • Cationic peptide interactions : Synthetic peptides like Pep19-2.5 bind LPS via Coulomb interactions, inducing structural changes in LPS aggregates (e.g., cubic to multilamellar structures). This fluidizes acyl chains and inhibits binding to host proteins like LBP (lipopolysaccharide-binding protein) .

  • Competitive MD-2 binding : Antagonists such as E5564 block LPS binding to MD-2, a co-receptor of TLR4. This prevents TLR4 dimerization and downstream pro-inflammatory signaling .

  • Polyphenol interference : Compounds with caffeoyl or pyrogallol groups (e.g., ellagic acid, rosmarinic acid) disrupt Limulus amebocyte lysate (LAL) assay reactions by altering recovery rates and reaction kinetics .

Table 1: Polyphenol Effects on LAL Assay Recovery Rates

CompoundRecovery Rate at 100 µM (%)Reaction Curve Interference
Gallic acid0Meandering/deformation
Ellagic acid11Precipitation observed
Rosmarinic acid59Decreased absorbance
Quercetin0Complete inhibition
(+)-Catechin116No interference

Notes :

  • Quercetin causes 100% inhibition at 10 µM due to chelation of divalent cations critical for LAL enzyme activity .

  • (+)-Catechin shows no interference, making it suitable for assays requiring polyphenol-rich samples .

Pharmacological Antagonists: E5564 Case Study

E5564, a synthetic lipid A analog, demonstrates competitive inhibition:

  • Binds MD-2 with high affinity (KdK_d ≈ 12 nM), preventing LPS-induced TLR4 activation .

  • At 10-fold molar excess over LPS, it reduces TNF-α secretion in human monocytes by >90% .

  • Structural analysis shows E5564 occupies the same hydrophobic pocket in MD-2 as LPS, blocking conformational changes required for TLR4 signaling .

Table 2: Anticoagulant Effects on LPS Recovery

AnticoagulantConcentrationLPS Recovery (% vs Control)
Unfractionated heparin10 IU/mL259 ± 8%
Lovenox (LMWH)10 IU/mL173 ± 35%
Citrate12 mM42 ± 6%

Mechanisms :

  • Heparin : Disrupts LPS aggregates via electrostatic interactions, increasing LAL assay sensitivity .

  • Citrate : Chelates divalent cations (Ca²⁺, Mg²⁺), reducing LPS solubility and bioactivity .

Cationic Peptide Interactions with LPS

Biophysical studies reveal:

  • Enthalpy-driven binding : Isothermal titration calorimetry (ITC) shows exothermic interactions (ΔH=120kcal mol\Delta H=-120\,\text{kcal mol}) between peptides and LPS .

  • Aggregate restructuring : Peptides convert LPS from cubic to multilamellar structures, increasing aggregate size (>500 nm) and reducing monocyte activation .

  • Selectivity : Peptides exhibit minimal interaction with mammalian phospholipids (e.g., phosphatidylcholine), explaining low cytotoxicity .

Divalent Cation Effects on LAL Assays

  • Ca²⁺/Mg²⁺ depletion : Concentrations >3 mM inhibit LAL enzymes by neutralizing endotoxin charge, reducing reactivity .

  • Sodium chloride : At 0.588 M, delays procoagulase activation by 300%, critical for isolating endotoxin-free reagents .

Clinical Implications and Neutralization Capacity

  • Endotoxin tolerance : Repeated LPS exposure downregulates TNF-α production via IL-10 modulation, but IL-10-independent pathways also exist .

  • Serum neutralization : Human serum reduces LPS recovery by 65% in undiluted samples due to endogenous inhibitors (e.g., soluble MD-2) .

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications in Sepsis Management

Endotoxin Inhibition in Septic Shock
Endotoxins, primarily lipopolysaccharides (LPS) from Gram-negative bacteria, are significant contributors to septic shock. Various studies have examined the efficacy of endotoxin inhibitors in preventing and treating septic shock. For instance, E5564, a synthetic lipodisaccharide antagonist, has shown promise by inhibiting LPS-mediated activation of immune cells, thereby reducing cytokine production and improving survival rates in animal models . However, clinical trials have yielded inconsistent results regarding mortality benefits in humans, indicating the need for further research .

Case Study: E5564 in Clinical Trials
In preclinical studies, E5564 demonstrated a dose-dependent inhibition of LPS-induced cytokine production. In vivo experiments indicated that it could prevent lethality induced by LPS in primed mice. Despite these promising results, clinical applications remain under investigation to validate its effectiveness in human subjects suffering from sepsis .

Diagnostic Applications

Low Endotoxin Recovery (LER) Phenomenon
The Low Endotoxin Recovery phenomenon complicates endotoxin testing in pharmaceutical formulations. This issue arises when endotoxins are masked by proteins, leading to falsely low recovery rates during testing. The ENDO-RS® kit and ENDOLISA® assay have been developed to address this challenge by allowing for better detection of endotoxins in complex matrices .

Case Study: Mitigating LER
A case study utilizing the ENDO-RS kit demonstrated improved recovery rates of spiked endotoxins in drug formulations. Various demasking strategies were employed to enhance detection sensitivity, resulting in significant improvements compared to standard methods .

Research Applications

Investigating Endotoxin Neutralization Mechanisms
Research has focused on understanding the mechanisms behind endotoxin neutralization in human serum. Studies have identified that certain plasma components can significantly affect the recovery of endotoxins during testing. For example, heparin has been shown to increase the recovery of endotoxins compared to citrate anticoagulation, which promotes neutralization .

Table 1: Factors Influencing Endotoxin Recovery

FactorEffect on Recovery
HeparinIncreases recovery
CitrateDecreases recovery
Serum ConcentrationHigher concentrations improve recovery
TimeMaximum neutralization observed after 4-6 hours

Development of Synthetic Anti-Endotoxin Agents

The development of synthetic peptides that bind specifically to LPS represents a novel approach to managing endotoxemia. These peptides have shown potential in preclinical studies by effectively suppressing LPS-induced cytokine release without triggering an immune response themselves .

Regulatory Considerations

Regulatory agencies like the FDA emphasize the importance of accurate endotoxin testing for pharmaceuticals. They have recognized various methods for detecting endotoxins and provide guidelines for mitigating risks associated with endotoxin contamination during drug manufacturing processes .

Wirkmechanismus

Endotoxin inhibitors exert their effects by binding to the lipid A component of lipopolysaccharides, thereby preventing the activation of toll-like receptor 4 (TLR4) and subsequent inflammatory pathways. This binding neutralizes the endotoxin, rendering it non-toxic and preventing the release of pro-inflammatory cytokines . Some inhibitors also enhance the body’s natural detoxification mechanisms by catalytically degrading lipopolysaccharides .

Biologische Aktivität

Endotoxins, primarily lipopolysaccharides (LPS) from the outer membrane of Gram-negative bacteria, play a significant role in various pathological conditions, particularly septic shock. The biological activity of endotoxin inhibitors is crucial for mitigating the adverse effects associated with endotoxemia. This article explores the mechanisms, case studies, and recent research findings related to endotoxin inhibitors, presenting a comprehensive overview of their biological activity.

Mechanisms of Endotoxin Action

Endotoxins exert their biological effects primarily through interaction with immune cells, leading to the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1). These mediators are responsible for the systemic inflammatory response observed in sepsis and septic shock. The primary mechanism involves:

  • Binding to Toll-like receptor 4 (TLR4) : LPS binds to TLR4 on immune cells, triggering a cascade of signaling pathways that result in inflammation and immune activation.
  • Activation of the complement system : This leads to opsonization and clearance of pathogens but can also contribute to tissue damage during excessive inflammation.

Overview of Endotoxin Inhibitors

Endotoxin inhibitors are substances that can neutralize or inhibit the effects of endotoxins. They can be classified into several categories:

  • Polymyxin B : A cationic peptide that binds to LPS, neutralizing its activity.
  • Monoclonal antibodies : Target specific structures on LPS, preventing its interaction with immune receptors.
  • Detoxified LPS : Used as an adjuvant in vaccines; it stimulates immune responses without triggering harmful effects.

Case Study 1: Low Endotoxin Recovery Phenomenon

A study by bioMérieux investigated the Low Endotoxin Recovery (LER) phenomenon, where certain drug formulations resulted in ineffective detection of endotoxins using traditional assays. The study revealed:

  • Mitigation Strategies : The addition of surfactants or changes in pH improved endotoxin recovery rates.
  • Biological Activity : Despite low recovery rates in assays, dissociated endotoxins remained immunologically active, indicating that traditional methods may underestimate endotoxin levels in clinical samples .
Mitigation StrategyRecovery Rate (%)
Surfactant A + B60
pH Adjustment50
Control (no treatment)<50

Case Study 2: Heparin's Role in Endotoxin Detection

A preclinical study demonstrated that heparin could enhance the recovery of LPS from serum samples. The findings showed:

  • Increased Recovery : An eightfold increase in LPS recovery was observed when using heparin-containing diluents compared to standard protocols.
  • Endotoxin Neutralization Capacity : Serum samples displayed varying capacities to neutralize endotoxins, with implications for sepsis prognosis .
Serum Dilution (%)LPS Recovery (%)
1%93 ± 24
5%48 ± 8

Research Insights on Biological Activity

Recent studies have provided insights into how endotoxin inhibitors function at a molecular level:

  • Endotoxin Neutralization : In vitro studies indicated that certain plasma components can mask endotoxins, affecting their detection. However, masked endotoxins still trigger immune responses, highlighting the need for improved detection methods .
  • Clinical Implications : Research suggests that while preclinical models show promise for endotoxin inhibition strategies, translating these findings into clinical practice remains challenging due to variability in human responses to endotoxin exposure .

Eigenschaften

IUPAC Name

(4R,7S,10S,13S,16S,19S,22R)-7,10,19-tris(4-aminobutyl)-22-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-16-benzyl-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H97N15O12S2/c1-33(2)29-41-51(77)63-37(20-8-13-25-57)47(73)62-39(22-10-15-27-59)50(76)69-44(55(81)82)32-84-83-31-43(53(79)64-38(21-9-14-26-58)48(74)67-42(52(78)66-41)30-35-17-5-4-6-18-35)68-49(75)40(23-11-16-28-60)65-54(80)45(34(3)71)70-46(72)36(61)19-7-12-24-56/h4-6,17-18,33-34,36-45,71H,7-16,19-32,56-61H2,1-3H3,(H,62,73)(H,63,77)(H,64,79)(H,65,80)(H,66,78)(H,67,74)(H,68,75)(H,69,76)(H,70,72)(H,81,82)/t34-,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMJQAGFRHOLBKF-IYXJEWLDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCCCN)N)C(=O)O)CCCCN)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CCCCN)CC2=CC=CC=C2)CC(C)C)CCCCN)CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H97N15O12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1224.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.